Chlorobis(ethylene)rhodium(I) Dimer

Übersicht

Beschreibung

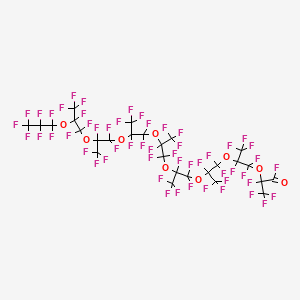

Chlorobis(ethylene)rhodium(I) Dimer is an organorhodium compound with the formula Rh2Cl2(C2H4)4 . It is a red-orange solid that is soluble in nonpolar organic solvents . The molecule consists of two bridging chloride ligands and four ethylene ligands .

Synthesis Analysis

The complex is prepared by treating an aqueous methanolic solution of hydrated rhodium trichloride with ethylene at room temperature . Rh(III) is reduced with oxidation of ethylene to acetaldehyde .Molecular Structure Analysis

The molecular formula of Chlorobis(ethylene)rhodium(I) Dimer is C8H16Cl2Rh2 . The molecule consists of two bridging chloride ligands and four ethylene ligands .Chemical Reactions Analysis

The complex reacts slowly with water to give acetaldehyde . With HCl, it gives RhCl2(C2H2)2− . Rh2Cl2(C2H4)4 catalyzes the dimerization of ethylene to 1-butene .Physical And Chemical Properties Analysis

Chlorobis(ethylene)rhodium(I) Dimer is a red-orange solid . It is soluble in nonpolar organic solvents . The molecular weight is 388.93 .Wissenschaftliche Forschungsanwendungen

Chlorobis(ethylene)rhodium(I) Dimer has been used in the heterogenization of catalysts, specifically through its reaction with phosphinated silica. The catalysts' structures were varied by changing the length of the phosphine-alkylene chain, affecting their activity in the hydrosilylation of hexene-1. It was found that a shorter chain length increased the activity of these catalysts significantly (Michalska, Capka, & Stoch, 1981).

In the synthesis of β,γ-unsaturated ketones, Chlorobis(ethylene)rhodium(I) Dimer showed reactivity through ligand-promoted reductive elimination, producing unsaturated ketimine, which was subsequently hydrolyzed to give unsaturated ketone (Chul-Ho, Bon-Tak, Jung-Bu, & Keun-Jae, 1994).

The compound has been involved in studies related to the reaction of Chlorobis(ethylene)iridium(I) Dimer with tetrafluoroethylene, leading to the formation of mixed ethylene-tetrafluoroethylene complexes. This research provides insights into the nature of alkene addition and associative ethylene exchange processes (Van Gaal & Van der Ent, 1973).

The compound has been used to understand the differences in reactivity between alkenes, alkynes, and allenes in catalyzed cycloaddition reactions. This is attributed to the varying difficulty of reductive elimination for different alkenes (Yu et al., 2008).

Chlorobis(ethylene)rhodium(I) Dimer has also been used in the study of ethylene dimerization on Rh–Y zeolite, where it was found to selectively proceed at room temperature, indicating potential applications in selective catalysis (Yashima, Ebisawa, & Hara, 1972).

Another application is in the surface-mediated synthesis of dimeric rhodium catalysts on MgO. These catalysts demonstrate increased activity in ethylene hydrogenation, illustrating the impact of metal nuclearity and ligand environment on catalytic performance (Yardimci, Serna, & Gates, 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethene;rhodium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4.2ClH.2Rh/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOCZCJMFQWGSP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2Rh2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorobis(ethylene)rhodium(I) Dimer | |

CAS RN |

12081-16-2 | |

| Record name | Di-μ-chlorotetrakis(η2-ethylene)dirhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrakis(ethylene)dichlorodirhodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3CSZ2DN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.